2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a variety of functional groups, including furan, thiophene, and thiazolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the thiazolopyrimidine core: This can be synthesized by reacting appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
Introduction of the furan and thiophene groups: These can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the carboxylate group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding sulfoxides and furans.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving furan and thiophene derivatives.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including DNA, proteins, and enzymes. The furan and thiophene rings can intercalate into DNA, disrupting its structure and function. The thiazolopyrimidine core can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- This compound
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for a wide range of chemical reactions and interactions. Its ability to interact with DNA and proteins makes it a promising candidate for medicinal applications.
Properties
Molecular Formula |
C27H22N2O7S2 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H22N2O7S2/c1-16-22(26(32)35-13-12-33-2)23(17-7-9-18(10-8-17)36-25(31)20-6-3-11-34-20)29-24(30)21(38-27(29)28-16)15-19-5-4-14-37-19/h3-11,14-15,23H,12-13H2,1-2H3/b21-15+ |
InChI Key |
YRNPJIMXDOIQKW-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC |
Origin of Product |
United States |
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